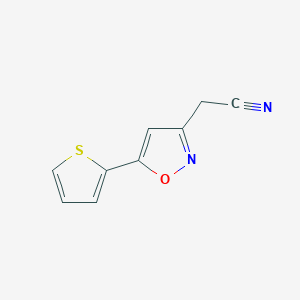

2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

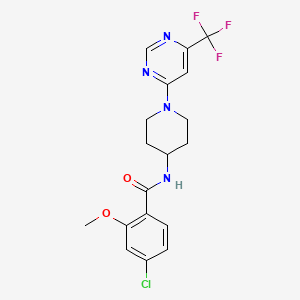

2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile, also known as TIOA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. TIOA is a heterocyclic compound that contains both a thiophene and an isoxazole ring, which makes it unique and useful in various research fields.

Applications De Recherche Scientifique

Nitric Oxide Donation and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a compound related to 2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile, demonstrates the ability to release nitric oxide in the presence of thiol cofactors. This compound has been studied for its potential biological applications, including activating rat lung soluble guanylate cyclase, exhibiting vasodilatory activity on rat thoracic aorta, and inhibiting platelet aggregation. These properties suggest its potential use in cardiovascular research and therapeutic applications (Medana et al., 1994).

1,3-Dipolar Cycloaddition Reactions

Thiophene-2-carbonitrile N-oxides, which are structurally related to the target compound, have been synthesized and studied for their reactions with various dipolarophiles. These reactions produce Δ2-isoxazolines and isoxazoles, highlighting the compound's utility in synthetic organic chemistry and the potential for creating novel organic molecules (Iwakura et al., 1968).

Synthesis of Isoxazolines

Research on (diethoxyphosphoryl)acetonitrile oxide, which shares a functional group with the target compound, demonstrates its ability to undergo regioselective cycloaddition to olefins. This leads to the formation of 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines, useful as synthetic building blocks. Such studies contribute to the field of synthetic chemistry, particularly in the synthesis of complex organic molecules (Tsuge et al., 1987).

Fluorination of Isoxazole Nuclei

Studies on the C-4 fluorination of 3,5-diarylisoxazoles, compounds similar to the target molecule, have been conducted using Selectfluor®. This research sheds light on the reactivity of isoxazole rings with fluorinating agents, which is important in the development of fluorinated pharmaceuticals and agrochemicals (Stephens & Blake, 2004).

Peroxisome Proliferators-Activated Receptor Agonism

Compounds structurally similar to the target molecule, such as (S)-2-ethoxy-3-(4-{3-methyl-5-[4-(3-methyl-isoxazol-5-yl)-phenyl]thiophen-2-ylmethoxy}-phenyl)-propionic acid (PAM-1616), have been studied for their role as peroxisome proliferators-activated receptor γ (PPARγ) partial agonists. These compounds hold potential in the treatment of type-2 diabetes and related metabolic disorders (Chae et al., 2010).

Herbicide Action Mechanism

Isoxaflutole, a compound related to the target molecule, is studied for its herbicidal action. It undergoes rapid conversion to a diketonitrile derivative in plants, and this conversion rate correlates with plant susceptibility. Understanding its mode of action contributes to the development of more effective and selective herbicides (Pallett et al., 1998).

Propriétés

IUPAC Name |

2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFURVGISHFMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2868614.png)

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)

![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)

![Ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868628.png)

![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)